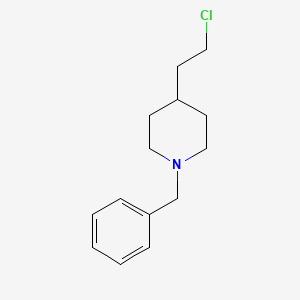
1-Benzyl-4-(2-chloroethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(2-chloroethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The benzyl group attached to the piperidine ring enhances its chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-chloroethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of 1-benzylpiperidine with 2-chloroethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(2-chloroethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-(2-chloroethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-chloroethyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The chloroethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules and altering their function .
Comparison with Similar Compounds
1-Benzyl-4-piperidone: A related compound used as a building block in pharmaceutical synthesis.
1-Benzyl-4-(2-hydroxyethyl)piperidine: Similar structure with a hydroxyethyl group instead of chloroethyl.
1-Benzyl-4-(2-bromoethyl)piperidine: Contains a bromoethyl group, exhibiting different reactivity compared to the chloroethyl derivative.
Uniqueness: 1-Benzyl-4-(2-chloroethyl)piperidine is unique due to its specific reactivity and binding properties conferred by the chloroethyl group. This makes it a valuable compound in the synthesis of specialized derivatives and in the study of biological interactions.
Properties
Molecular Formula |
C14H20ClN |
|---|---|
Molecular Weight |
237.77 g/mol |
IUPAC Name |
1-benzyl-4-(2-chloroethyl)piperidine |
InChI |
InChI=1S/C14H20ClN/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
InChI Key |
KLYPRJAKNAZRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)
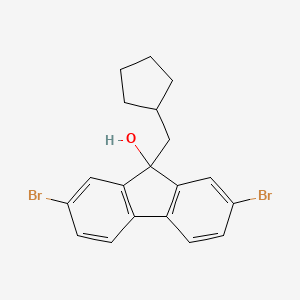
![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)

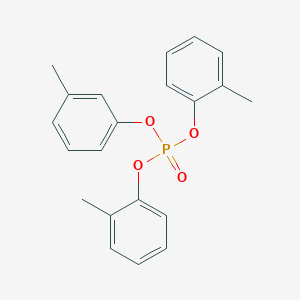
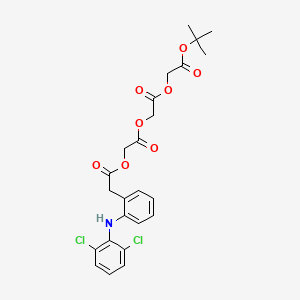
![2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B13863838.png)
![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
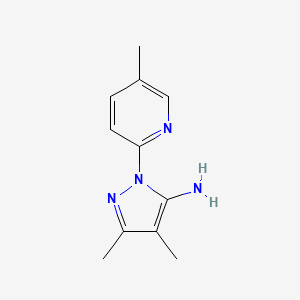
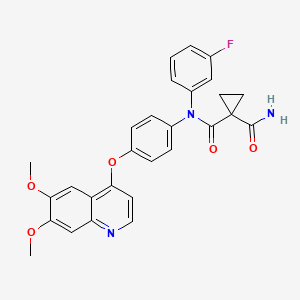
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)
